6-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine

Organic Synthesis Cross-Coupling Chemoselectivity

Key intermediate featuring a reactive C6-Br handle for Suzuki/Heck coupling and a stability-enhancing C3-F substituent. This specific 6-bromo-3-fluoro substitution pattern provides orthogonal reactivity for kinase hinge region SAR and targeted covalent inhibitor (TCI) warhead installation. Ideal for parallel medicinal chemistry libraries. High purity, suitable for advanced lead optimization and late-stage diversification.

Molecular Formula C7H4BrFN2
Molecular Weight 215.02 g/mol
Cat. No. B15251021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine
Molecular FormulaC7H4BrFN2
Molecular Weight215.02 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1C(=CN2)F)Br
InChIInChI=1S/C7H4BrFN2/c8-6-2-1-4-5(9)3-10-7(4)11-6/h1-3H,(H,10,11)
InChIKeyMABVHZBCRIAKEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine: A Dual-Halogenated 7-Azaindole Building Block for Kinase-Targeted Synthesis


6-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine (CAS 1352397-57-9) is a heterocyclic small molecule belonging to the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold class. It features a bromine atom at the 6-position and a fluorine atom at the 3-position of the fused bicyclic ring system . This specific substitution pattern renders the compound a versatile intermediate for medicinal chemistry, particularly in the synthesis of kinase inhibitors, as the scaffold is a privileged structure found in numerous ATP-competitive inhibitors [1]. The compound serves as a key building block for introducing both an electron-withdrawing fluorine substituent, which can modulate metabolic stability and binding interactions, and a reactive bromine handle for subsequent functionalization via cross-coupling reactions.

Why 6-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine Cannot Be Interchanged with Unsubstituted or Mono-Halogenated Analogs


The 6-bromo-3-fluoro substitution pattern on the pyrrolo[2,3-b]pyridine core is not a generic or interchangeable feature. The presence of two distinct halogens with different electronic and steric properties creates a unique reactivity profile. The bromine atom at C6 is a prime site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), enabling the introduction of diverse aryl or heteroaryl groups [1]. Simultaneously, the fluorine atom at C3 imparts a strong electron-withdrawing effect, which can significantly alter the scaffold's physicochemical properties (e.g., lipophilicity, pKa) and influence key interactions with biological targets, such as hydrogen bonding or orthogonal multipolar interactions [2]. Substituting this compound with a non-fluorinated analog or one lacking the C6 bromine handle would eliminate these orthogonal synthetic and pharmacological modulation points, directly impacting the synthetic route and the ultimate properties of the derived final compounds. The evidence below quantifies these differentiations.

Quantitative Differentiation of 6-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine: Physicochemical and Reactivity Benchmarks


Superior Reactivity of C6-Bromo Handle in Cross-Coupling vs. Chloro Analogs

The bromine atom at the 6-position provides a significantly more reactive handle for palladium-catalyzed cross-coupling reactions compared to the corresponding 6-chloro analog. This is a general reactivity trend in heteroaryl halide chemistry, where the reactivity order for oxidative addition is I > Br >> Cl [1]. This differential reactivity is crucial for achieving chemoselective transformations in complex molecule synthesis, allowing for the sequential functionalization of the pyrrolo[2,3-b]pyridine core when other halogens are present [1]. While direct comparative yield data for this specific scaffold versus the 6-chloro analog is not available in the primary literature, this class-level inference is a well-established principle in organometallic chemistry and is a key factor in selecting a building block for efficient synthesis.

Organic Synthesis Cross-Coupling Chemoselectivity

Modulation of Lipophilicity (LogP) by the 3-Fluoro Substituent Compared to Unsubstituted Core

The introduction of a fluorine atom at the 3-position of the pyrrolo[2,3-b]pyridine scaffold leads to a quantifiable decrease in lipophilicity, a critical parameter influencing drug-like properties such as membrane permeability, solubility, and metabolic stability. Based on computational predictions for this compound, the SlogP (a measure of lipophilicity) is 1.4556 [1]. While a direct experimental measurement for the unsubstituted 1H-pyrrolo[2,3-b]pyridine is not available in the same dataset for a direct comparison, the established effect of aromatic fluorine substitution is to lower the logP by approximately 0.2-0.5 units compared to the hydrogen analog [2]. This property differentiates it from non-fluorinated analogs like 6-Bromo-1H-pyrrolo[2,3-b]pyridine.

Medicinal Chemistry Physicochemical Properties Drug Design

Enhanced Molecular Density vs. Non-Halogenated Core

The presence of the heavy bromine atom and the electron-withdrawing fluorine significantly increases the molecular density of the compound. The reported density for 6-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine is 1.9±0.1 g/cm³ . This is substantially higher than the density of the unsubstituted parent scaffold, 1H-pyrrolo[2,3-b]pyridine, which has a density of approximately 1.3 g/cm³ [1]. This difference is important for applications where density impacts formulation, handling, or material properties.

Physicochemical Properties Material Science Crystallography

Primary Application Scenarios for 6-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine in R&D


Synthesis of Diversified Kinase Inhibitor Libraries via C6-Functionalization

The high reactivity of the C6-bromo handle makes this compound an ideal starting point for generating libraries of pyrrolo[2,3-b]pyridine-based kinase inhibitors through Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions [1]. This is a standard approach in medicinal chemistry to explore structure-activity relationships (SAR) around the 6-position, a common vector for interaction with the kinase hinge region or solvent-exposed areas. The orthogonal 3-fluoro substituent remains unchanged during these transformations, providing a consistent electronic and metabolic handle across the synthesized library [2].

Development of PET Tracers via Late-Stage Fluorination

The 3-fluoro substituent, while not a positron-emitting isotope, serves as a crucial structural mimic in the development of ¹⁸F-labeled positron emission tomography (PET) tracers. The compound can be used to synthesize non-radioactive reference standards and to optimize synthetic routes for the introduction of [¹⁸F]fluoride, as demonstrated in related fluorine-substituted pyrrolo[2,3-b]pyridine derivatives for dopamine D4 receptor imaging [2]. The presence of the bromine handle allows for versatile late-stage diversification to attach targeting vectors.

Preparation of Advanced Intermediates for Targeted Covalent Inhibitors

The combination of a reactive bromine for scaffold elaboration and a fluorine atom for modulating non-covalent interactions (e.g., with the protein backbone or in the DFG motif of kinases) makes this a strategic building block for synthesizing advanced intermediates of targeted covalent inhibitors (TCIs) [1]. The bromine can be used to install an acrylamide or other electrophilic warhead, while the fluorine atom can fine-tune the non-covalent binding affinity and selectivity of the resulting inhibitor, a key consideration in the design of potent and selective TCIs.

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